5-(4-Fluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
CAS No.:
Cat. No.: VC15815567
Molecular Formula: C12H10FNO2
Molecular Weight: 219.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FNO2 |
|---|---|
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10FNO2/c1-7-6-10(14-11(7)12(15)16)8-2-4-9(13)5-3-8/h2-6,14H,1H3,(H,15,16) |
| Standard InChI Key | ZXEYXUMCORXTOD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC(=C1)C2=CC=C(C=C2)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 5-(4-fluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid denotes a pyrrole ring substituted at position 2 with a carboxylic acid group, position 3 with a methyl group, and position 5 with a 4-fluorophenyl moiety. Its molecular formula is C₁₂H₁₀FNO₂, corresponding to a molecular weight of 231.21 g/mol . The fluorine atom at the para position of the phenyl ring introduces electronic effects that influence both reactivity and intermolecular interactions .
Stereoelectronic Features
X-ray crystallographic data from analogous pyrrole-2-carboxylates reveal a nearly planar pyrrole ring (deviation < 0.05 Å) with carboxylate oxygen atoms adopting s-cis conformations relative to the ring . The 4-fluorophenyl group typically lies orthogonal to the pyrrole plane, minimizing steric clashes while allowing π-π stacking interactions in solid-state structures . Substituent effects analysis predicts moderate hydrogen-bonding capacity (calculated cLogP = 2.1) and polar surface area (78.3 Ų), suggesting moderate membrane permeability .
Synthetic Methodologies
Cyclocondensation Approaches
Patent EP1353917B1 details a multi-step synthesis applicable to analogous fluorophenyl-pyrrole carboxylates:
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Knorr Pyrrole Synthesis: Condensation of 4-fluorophenylacetonitrile with ethyl acetoacetate in acidic ethanol yields 3-methyl-5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate.
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Saponification: Base hydrolysis (NaOH, H₂O/EtOH, reflux) converts the ester to the carboxylic acid with >85% yield .
Key reaction parameters include:
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | H₂SO₄, EtOH | 78°C | 72 |
| Hydrolysis | 2M NaOH, EtOH/H₂O | 90°C | 89 |
Table 1. Optimized reaction conditions for pyrrole core assembly .
Solid-Phase Synthesis Innovations
Physicochemical Properties
Spectral Characterization
¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, COOH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, H-4), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃) .
IR (KBr): ν 3420 (COOH), 1685 (C=O), 1595 (C=C), 1220 (C-F) cm⁻¹ .
MS (ESI-): m/z 230.1 [M-H]⁻ .
Solubility and Stability
Aqueous solubility remains low (0.12 mg/mL at pH 7.4) but improves significantly in DMSO (82 mg/mL). Stability studies indicate decomposition <5% after 6 months at -20°C under argon .
Analytical Characterization Strategies
HPLC Method Development
A validated RP-HPLC method employs:
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Column: C18, 250 × 4.6 mm, 5 µm
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Mobile phase: 0.1% H₃PO₄/ACN (65:35)
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Retention time: 8.2 min
X-ray Powder Diffraction
Simulated XRD patterns predict characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°, consistent with monoclinic crystal systems observed in related carboxylates .
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